4-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride

Lipophilicity Positional isomerism Drug-likeness

Non-methylated 1,2,3-triazole analogs introduce false-positive hits and metabolic liabilities in fragment screens. This dihydrochloride salt (CAS 2244087-77-0) provides a defined, soluble building block with the N-methyl triazole core, eliminating problematic N-H hydrogen-bond donor interactions. • Validated core for brain-penetrant P2X7R antagonists & renin inhibitors. • LogP -0.22, pKa 9.80 ensures physiological solubility and protonation. • Click-chemistry pre-assembled for rapid parallel SAR expansion. Reliable stoichiometry for reproducible biological assay preparation.

Molecular Formula C8H16Cl2N4
Molecular Weight 239.14 g/mol
Cat. No. B8072383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride
Molecular FormulaC8H16Cl2N4
Molecular Weight239.14 g/mol
Structural Identifiers
SMILESCN1C=C(N=N1)C2CCNCC2.Cl.Cl
InChIInChI=1S/C8H14N4.2ClH/c1-12-6-8(10-11-12)7-2-4-9-5-3-7;;/h6-7,9H,2-5H2,1H3;2*1H
InChIKeyVDHPAMTYWWDVLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride: Structural and Physicochemical Profile


4-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride (CAS 2244087-77-0 for the dihydrochloride; free base CAS 1263387-99-0) is a heterocyclic building block comprising a piperidine ring substituted at the 4-position with a 1-methyl-1,2,3-triazole moiety. The free base has a molecular formula of C8H14N4 and a molecular weight of 166.22 g/mol, while the dihydrochloride salt (C8H16Cl2N4, MW 239.14 g/mol) offers enhanced aqueous solubility for biological assay compatibility . This compound belongs to the broader class of 1,2,3-triazolopiperidines, which have been explored as scaffolds for P2X7 receptor antagonists, renin inhibitors, and other therapeutic targets [1]. The 1-methyl-1,2,3-triazole ring confers distinct electronic properties, hydrogen-bonding capacity, and metabolic stability compared to non-methylated or 1,2,4-triazole analogs, making precise structural identification critical for reproducible research outcomes.

4-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride: Why Generic Substitution Fails


Triazole-piperidine conjugates are not interchangeable commodities. The position of triazole attachment on the piperidine ring (2-, 3-, or 4-position) dictates molecular geometry, basicity, and lipophilicity, directly influencing target binding and pharmacokinetic behavior . The 1,2,3-triazole regioisomer differs fundamentally from 1,2,4-triazole in dipole moment, hydrogen-bonding pattern, and metabolic stability [1]. Critically, N-methylation of the 1,2,3-triazole eliminates an acidic N–H proton, removing a key hydrogen-bond donor that can be essential for zinc-dependent enzyme inhibition, as demonstrated for autotaxin (ATX) inhibitors where triazole methylation substantially reduced potency [2]. The dihydrochloride salt form, with its defined stoichiometry and enhanced aqueous solubility, further distinguishes this specific compound from free-base or mono-hydrochloride analogs in biological assay settings. Substituting a close analog without verifying these structural features risks irreproducible results in target engagement, solubility, and metabolic stability assays.

4-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride: Quantitative Differentiation Evidence


LogP: 4- vs 3-Positional Isomer

The 4-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine free base exhibits a predicted LogP of -0.22, making it substantially more hydrophilic than its 3-positional isomer, 3-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine, which has a predicted LogP of approximately 1.2 [1]. This ~1.4 log unit difference translates to roughly a 25-fold difference in octanol-water partition coefficient, predicting markedly different membrane permeability and aqueous solubility profiles. For procurement decisions, this means the 4-isomer is better suited for applications requiring higher aqueous solubility, while the 3-isomer may be preferred when increased membrane penetration is desired.

Lipophilicity Positional isomerism Drug-likeness

1,2,3- vs 1,2,4-Triazole: LogP and pKa

The target compound, bearing a 1,2,3-triazole, has a predicted LogP of -0.22 and a piperidine pKa of 9.80±0.10 . In contrast, the 1,2,4-triazole regioisomer 4-(1H-1,2,4-triazol-1-yl)piperidine has a reported experimental LogP ranging from -0.66 to -1.131 and a piperidine pKa of 9.17 [1] . The 1,2,3-triazole scaffold is more electron-rich and possesses a distinct dipole moment orientation compared to 1,2,4-triazole, leading to different hydrogen-bond acceptor/donor patterns. This is particularly relevant for target engagement: the 1,2,3-triazole's N2 and N3 atoms present a unique H-bond acceptor geometry that is absent in the 1,2,4-triazole system.

Triazole regioisomerism pKa Hydrogen bonding

N-Methylation: Hydrogen-Bond Donor Loss

The target compound features an N-methyl group on the 1,2,3-triazole ring, which eliminates the acidic N–H proton present in the non-methylated analog 4-(1H-1,2,3-triazol-4-yl)piperidine. Published structure-activity relationship (SAR) data on triazole-containing enzyme inhibitors demonstrates that this single methylation can profoundly alter potency. For example, in autotaxin (ATX) inhibitors, methylation of the triazole ring substantially reduced inhibitory activity by disrupting a critical interaction between the acidic triazole N–H and the catalytic zinc ion in the enzyme active site [1]. Conversely, N-methylation can improve metabolic stability by blocking oxidative metabolism at the triazole N–H position, a known metabolic soft spot.

N-methylation Hydrogen bonding Enzyme inhibition

pKa and Ionization at Physiological pH

The piperidine nitrogen of 4-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine has a predicted pKa of 9.80±0.10 . At physiological pH 7.4, this corresponds to >99% protonation of the piperidine ring, rendering the compound predominantly cationic. This contrasts with the 1,2,4-triazole analog 4-(1H-1,2,4-triazol-1-yl)piperidine, which has a lower pKa of 9.17 , resulting in approximately 98.3% protonation at pH 7.4—a small but potentially meaningful difference of ~1.3-fold in the fraction of neutral (cell-permeable) species. The higher basicity of the target compound's piperidine also influences its behavior in ion-exchange purification and salt formation processes during synthesis.

pKa Ionization state Physiological pH

Dihydrochloride Salt: Aqueous Solubility

The target compound is supplied as the dihydrochloride salt (CAS 2244087-77-0, MW 239.14 g/mol), which significantly enhances water solubility relative to the free base (CAS 1263387-99-0, MW 166.22 g/mol). Vendors such as Leyan supply the dihydrochloride at 98% purity, while Apollo Scientific offers it at 95% purity . The dihydrochloride salt is directly soluble in aqueous buffers, eliminating the need for pre-dissolution in DMSO or acidification, which is often required for the free base. For related 4-(1-methyl-1H-1,2,3-triazol-4-yl)oxypiperidine, measured aqueous solubility in PBS (pH 7.4) was 23 mg/mL, illustrating the solubility-enhancing effect of the triazole-piperidine scaffold in appropriate salt or derivative form [1].

Salt form Aqueous solubility Formulation

4-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride: Application Scenarios


P2X7 Antagonist Scaffold Development

The 1,2,3-triazolopiperidine core has been validated as a brain-penetrant P2X7 receptor antagonist scaffold, with optimized analogs achieving potent human P2X7R inhibition and good CNS partitioning after oral dosing [1]. The 4-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride serves as a key intermediate for constructing this pharmacophore, where the 4-position attachment geometry and 1-methyl-1,2,3-triazole moiety are essential for maintaining the correct vector and electronic properties for target engagement. The dihydrochloride salt enables direct use in parallel synthesis workflows without pre-activation or solubility adjustment.

Renin Inhibitor Optimization

A series of 4-triazolyl-substituted piperidine derivatives have been synthesized and evaluated as novel renin inhibitors, with the 1,2,3-triazol-5-yl substituent demonstrating the highest activity [2]. The 4-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine scaffold provides the correct attachment geometry for exploring SAR around the renin active site. The LogP of -0.22 for the free base predicts favorable solubility for biochemical assay conditions, while the predicted pKa of 9.80 ensures protonation in the physiological range, mimicking the behavior of the final drug-like leads.

Click Chemistry Fragment Library

The 1,2,3-triazole ring is formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical click chemistry reaction known for its efficiency, regioselectivity, and functional group tolerance [3]. The 4-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine scaffold, pre-assembled with the triazole, serves as a versatile building block for fragment-based drug discovery (FBDD) libraries. Its N-methyl substitution eliminates a potential hydrogen-bond donor that could complicate fragment screening by introducing false-positive interactions, while maintaining the triazole's metabolic stability advantages over non-methylated analogs.

N-Methyl Triazole SAR in Enzyme Inhibitor Design

SAR studies have demonstrated that N-methylation of 1,2,3-triazoles can dramatically alter enzyme inhibition profiles. In autotaxin (ATX) inhibitors, methylation of the acidic triazole N–H reduced potency by disrupting zinc chelation, while in other contexts it improved metabolic stability [4]. For procurement in enzyme inhibitor programs, this compound allows researchers to systematically probe the contribution of the triazole N–H hydrogen bond to target affinity versus metabolic liability. The 4-position piperidine attachment provides a defined exit vector for further elaboration, distinct from the 2- or 3-substituted isomers that would orient the triazole differently within the binding pocket.

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